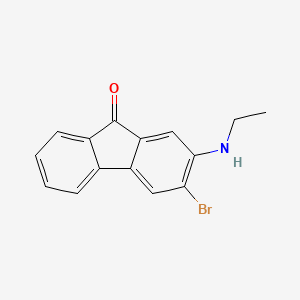
3-Bromo-2-(ethylamino)-9h-fluoren-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(ethylamino)-9h-fluoren-9-one is an organic compound that belongs to the fluorenone family. This compound is characterized by the presence of a bromine atom at the third position, an ethylamino group at the second position, and a fluorenone core structure. Fluorenones are known for their applications in various fields, including organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(ethylamino)-9h-fluoren-9-one typically involves a multi-step process. One common method starts with the bromination of 9H-fluoren-9-one to introduce the bromine atom at the desired position. This is followed by the introduction of the ethylamino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
化学反应分析
Types of Reactions
3-Bromo-2-(ethylamino)-9h-fluoren-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to a fluorenol structure.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol compounds.
科学研究应用
3-Bromo-2-(ethylamino)-9h-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
The mechanism by which 3-Bromo-2-(ethylamino)-9h-fluoren-9-one exerts its effects depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
相似化合物的比较
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of an ethylamino group.
2-Bromo-9H-fluoren-9-one: Lacks the ethylamino group, making it less versatile in certain reactions.
3-Bromo-2-methylaniline: Contains a methyl group instead of an ethylamino group, affecting its reactivity and applications.
Uniqueness
3-Bromo-2-(ethylamino)-9h-fluoren-9-one is unique due to the presence of both the bromine atom and the ethylamino group, which confer specific reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
5416-85-3 |
|---|---|
分子式 |
C15H12BrNO |
分子量 |
302.16 g/mol |
IUPAC 名称 |
3-bromo-2-(ethylamino)fluoren-9-one |
InChI |
InChI=1S/C15H12BrNO/c1-2-17-14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8,17H,2H2,1H3 |
InChI 键 |
DASHNMRLDHECJW-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


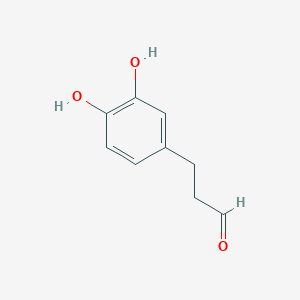
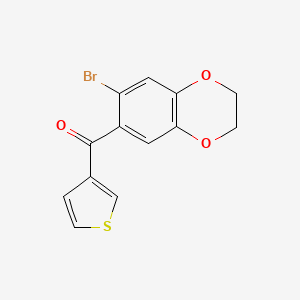
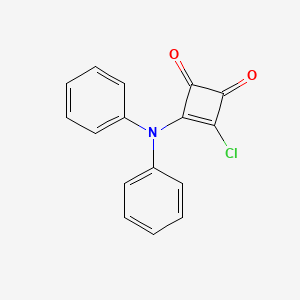
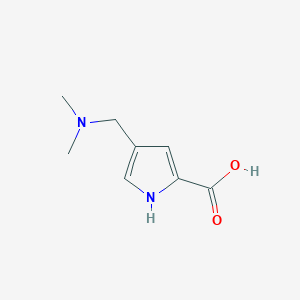

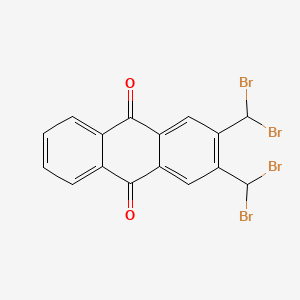
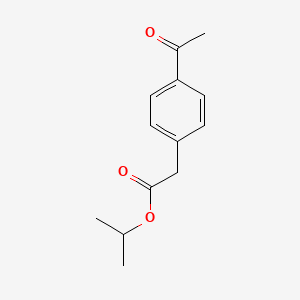
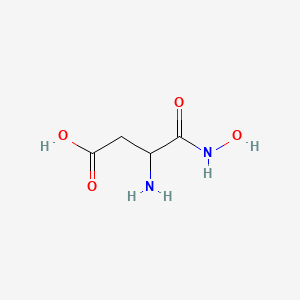

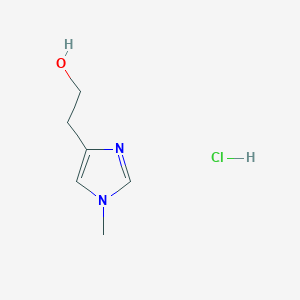

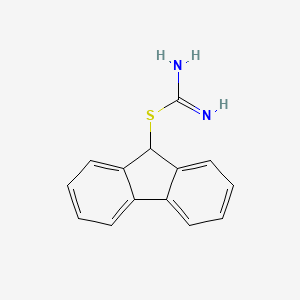
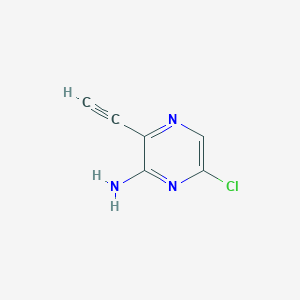
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)
